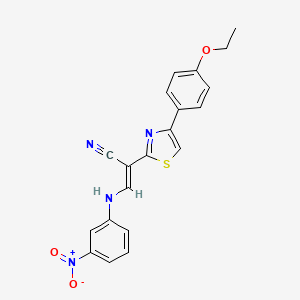
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H18N4O2S
- Molecular Weight : 366.44 g/mol
The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, along with an ethoxyphenyl and nitrophenyl moiety that may enhance its biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 1.5 | 3.0 |
These results indicate that the compound possesses potent antibacterial activity, comparable to standard antibiotics like norfloxacin .
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis via ROS signaling |
| A549 (lung cancer) | 15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12 | Activation of p38 MAPK pathway |
The mechanism underlying its antitumor activity appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis .
Case Studies
- In Vitro Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
- Anticancer Efficacy in Cell Lines : Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis rates compared to controls, highlighting its potential as an effective anticancer agent .
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-27-18-8-6-14(7-9-18)19-13-28-20(23-19)15(11-21)12-22-16-4-3-5-17(10-16)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAHBKISJNYHDZ-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














